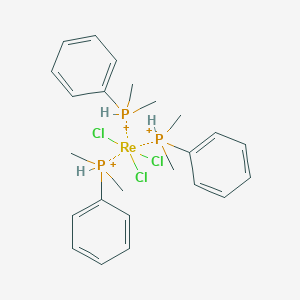

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

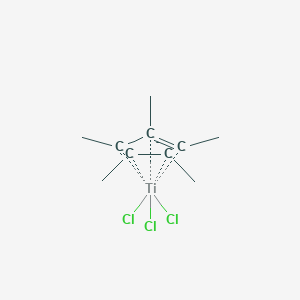

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) is a versatile chemical compound with the molecular formula [C₆H₅P(CH₃)₂]₃ReCl₃. It is known for its unique properties, making it ideal for various scientific research applications, including catalysis, organic synthesis, and material science investigations.

Vorbereitungsmethoden

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) can be synthesized through the reaction of dimethylphenylphosphine with trichlororhenium. The preparation involves the following steps:

Reaction of Methylmagnesium Halide with Dichlorophenylphosphine: This step produces dimethylphenylphosphine. [ \text{(C₆H₅)Cl₂P + 2CH₃MgBr → (C₆H₅)(CH₃)₂P + 2MgBrCl} ]

Reaction of Dimethylphenylphosphine with Trichlororhenium: This step forms the final compound. [ \text{3(C₆H₅)(CH₃)₂P + ReCl₃ → [C₆H₅P(CH₃)₂]₃ReCl₃} ]

Analyse Chemischer Reaktionen

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas or sodium borohydride, and various organic and inorganic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) is widely used in scientific research due to its unique properties:

Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and polymerization.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules.

Material Science: It is employed in the development of new materials with specific properties.

Biology and Medicine:

Wirkmechanismus

The mechanism by which dimethyl(phenyl)phosphanium;trichlororhenium exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the compound can activate substrates by forming intermediate complexes that lower the activation energy of the reaction .

Vergleich Mit ähnlichen Verbindungen

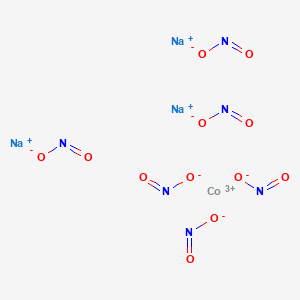

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) is unique compared to other similar compounds due to its specific combination of ligands and metal center. Similar compounds include:

Dimethylphenylphosphine: An organophosphorus compound with a similar ligand structure but without the rhenium center.

Trichlororhenium: A rhenium compound without the phosphine ligands.

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III): A closely related compound with a similar structure but different coordination environment

These compounds share some properties but differ in their reactivity, stability, and applications, highlighting the uniqueness of dimethyl(phenyl)phosphanium;trichlororhenium.

Eigenschaften

IUPAC Name |

dimethyl(phenyl)phosphanium;trichlororhenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H11P.3ClH.Re/c3*1-9(2)8-6-4-3-5-7-8;;;;/h3*3-7H,1-2H3;3*1H;/q;;;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJDEAZOHPPHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[PH+](C)C1=CC=CC=C1.C[PH+](C)C1=CC=CC=C1.C[PH+](C)C1=CC=CC=C1.Cl[Re](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36Cl3P3Re+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14710-16-8 |

Source

|

| Record name | NSC168790 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine](/img/structure/B83803.png)